molecular formula C9H12ClNO2 B1306168 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride CAS No. 75200-79-2

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No.: B1306168
CAS No.: 75200-79-2
M. Wt: 201.65 g/mol
InChI Key: BAJJTAFSZXKUPV-UHFFFAOYSA-N
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Description

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of benzo[d][1,3]dioxole, featuring a dimethyl substitution at the 2-position and an amine group at the 5-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with acetone in the presence of an acid catalyst.

    Introduction of the amine group: The amine group can be introduced via nitration followed by reduction. Nitration of the benzo[d][1,3]dioxole ring forms a nitro compound, which is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
  • 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol

Uniqueness

2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-9(2)11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJJTAFSZXKUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383414
Record name 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75200-79-2
Record name 2,2-Dimethyl-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75200-79-2
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